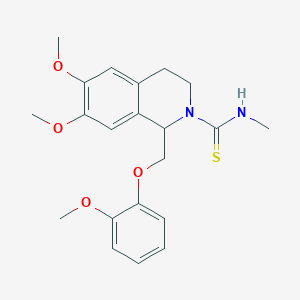![molecular formula C23H27F3N4O4 B14998957 N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B14998957.png)
N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethoxy group and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted aniline and react it with a suitable isocyanate to form the urea derivative. This intermediate can then be further reacted with a trifluoromethoxy-substituted benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE include other benzamide derivatives with different substituents. Examples include:
- N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-METHOXYBENZAMIDE
- N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-CHLOROBENZAMIDE
Uniqueness
The uniqueness of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C23H27F3N4O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[3-methyl-2-[[propyl(propylcarbamoyl)carbamoyl]amino]phenyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C23H27F3N4O4/c1-4-13-27-21(32)30(14-5-2)22(33)29-19-15(3)7-6-8-18(19)28-20(31)16-9-11-17(12-10-16)34-23(24,25)26/h6-12H,4-5,13-14H2,1-3H3,(H,27,32)(H,28,31)(H,29,33) |
InChI Key |
XSJLXCGLYJXOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CCC)C(=O)NC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998896.png)
![10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B14998899.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B14998905.png)
![N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B14998915.png)
![1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14998918.png)
![N-(4-chlorophenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14998924.png)
![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B14998932.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998939.png)
![1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B14998944.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methylbenzamide](/img/structure/B14998952.png)

![2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14998955.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14998962.png)
![7-(4-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B14998969.png)
